Vorolanib
作用機序
CM-082は、血管内皮増殖因子受容体と血小板由来成長因子受容体を標的とする二重阻害剤として機能します . これらの受容体を阻害することにより、CM-082は、腫瘍の増殖と増殖に不可欠な血管新生プロセスを破壊します。 この阻害は、腫瘍細胞の増殖の抑制と腫瘍細胞の死の増加につながります .
類似の化合物との比較
CM-082は、血管内皮増殖因子受容体と血小板由来成長因子受容体の二重阻害により、ユニークです。 類似の化合物には、ベバシズマブやスニチニブなどの他の血管新生阻害剤があり、これらの化合物も血管内皮増殖因子受容体を標的としていますが、作用機序や有効性プロファイルが異なる場合があります .
生化学分析
Biochemical Properties
It inhibits RET and AMP-activated protein kinase a1 (AMPKa1) more weakly than sunitinib, indicating more stringent kinase selectivity .
Cellular Effects
Vorolanib inhibits vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) and HUVEC tube formation in vitro . In mouse xenograft models, this compound inhibits tumor growth of various cells in a dose-dependent fashion .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory activities on various tyrosine kinase receptors. It competitively binds to these receptors, preventing their activation and subsequent downstream signaling .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound demonstrated potent anti-angiogenic and anti-tumor activity over time . No significant toxicities were observed in this compound groups .
Dosage Effects in Animal Models
In mouse xenograft models, this compound inhibited tumor growth in a dose-dependent fashion . Complete tumor regression was achieved in the MV-4-11 xenograft model .
Transport and Distribution
This compound has a short half-life and limited tissue accumulation, suggesting efficient transport and distribution within cells and tissues .
準備方法
CM-082の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。 正確な合成経路と工業的生産方法は、機密情報であり、詳細な内容は公表されていません .
化学反応の分析
CM-082は、主に血管内皮増殖因子受容体と血小板由来成長因子受容体との相互作用を含む、さまざまな化学反応を受けます。 これらの相互作用は、これらの受容体と下流のシグナル伝達分子(ERK1 / 2、AKT、STAT3など)のリン酸化を阻害します . この化合物も、ヒト臍帯静脈内皮細胞での管形成と細胞移動を阻害します .
科学研究アプリケーション
CM-082は、特に腫瘍学と眼科学の分野において、科学研究において大きな可能性を示しています。 現在、加齢黄斑変性、卵巣癌、膵臓癌、腎臓癌、その他の固形腫瘍の治療のための第II相臨床試験中です . 研究では、ゲフィチニブなどの他の薬剤との併用による非小細胞肺癌における抗腫瘍活性の強化が示されています .
科学的研究の応用
CM-082 has shown significant potential in scientific research, particularly in the fields of oncology and ophthalmology. It is currently in phase II clinical trials for the treatment of age-related macular degeneration, ovarian cancer, pancreatic cancer, renal carcinoma, and other solid tumors . Research has demonstrated its efficacy in combination with other drugs, such as gefitinib, in enhancing antitumor activity in non-small cell lung cancer .
類似化合物との比較
CM-082 is unique due to its dual inhibition of vascular endothelial growth factor receptors and platelet-derived growth factor receptors. Similar compounds include other angiogenesis inhibitors such as bevacizumab and sunitinib, which also target vascular endothelial growth factor receptors but may have different mechanisms of action and efficacy profiles .
特性
IUPAC Name |
N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIOJWCYOHBUJS-HAKPAVFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013920-15-4 | |
Record name | Vorolanib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VOROLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。